Methyl 2-amino-2-methylpropanoate
Overview
Description
Methyl 2-amino-2-methylpropanoate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization : Methyl 2-amino-2-methylpropanoate derivatives are used in nitroxide-mediated photopolymerization, demonstrating efficient polymerization under UV irradiation. This application is significant in material science for creating polymers with specific properties (Guillaneuf et al., 2010).
Crystallography : The compound shows applications in crystallography, particularly in studying polymorphic forms and molecular conformations in crystalline structures (Gebreslasie, Jacobsen, & Görbitz, 2011).
Biological Activity : this compound derivatives have been explored for their cytotoxicity, anti-inflammatory, and antibacterial activities, indicating potential in pharmaceutical research (Yancheva et al., 2015).
Chemical Modification in Analytical Chemistry : It has been used as a chemical modifying reagent in the analysis of unsaturated fatty acids by Gas Chromatography Mass Spectrometry, providing a technical tool for analyzing fine structures of fatty acids (Zou Yao-hong, 2006).
Single Crystal Growth : This compound is also involved in the growth of single crystals, useful in the development of materials for various technological applications (Périgaud & Nicolau, 1986).
Biofuel Production : It plays a role in biofuel production, specifically in the anaerobic production of isobutanol, a biofuel candidate, in Escherichia coli (Bastian et al., 2011).
CO2 Capture : this compound derivatives show potential in CO2 capture, with studies demonstrating their efficiency in absorption/desorption processes (Hüser, Schmitz, & Kenig, 2017).
Safety and Hazards
“Methyl 2-amino-2-methylpropanoate” is classified as a dangerous substance. The hazard statements associated with it are H225-H314 , which means it is highly flammable and causes severe skin burns and eye damage. The precautionary statements are P210-P280-P305+P351+P338-P310 , which advise against exposure to heat, sparks, open flames, or hot surfaces, and recommend wearing protective gloves, clothing, and eye protection.
Properties
IUPAC Name |
methyl 2-amino-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHEECHJWHZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13257-67-5 | |
Record name | Methyl 2-amino-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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